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molecular formula C8H14O2 B075292 Ethyl trans-2-hexenoate CAS No. 1552-67-6

Ethyl trans-2-hexenoate

Cat. No. B075292
M. Wt: 142.2 g/mol
InChI Key: SJRXWMQZUAOMRJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957226B2

Procedure details

To a stirred solution of hex-2-enoic acid ethyl ester (A) (450 g, 3.164 mol, 1 eq) in nitromethane (858 ml, 15.822 mol, 5 eq) cooled at 0° C., is added dropwise, under nitrogen, 481.8 g (3.164 mol, 1 eq.) of 1.8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction mixture is allowed to react at room temperature for 3 h and is quenched with a 6M aqueous hydrogen chloride solution to obtain pH=4. The solution is extracted with diethyl ether (500 ml+2×300 ml). The organic layers are dried with MgSO4, filtered and concentrated to obtain an oil residue (672.13 g, HPLC purity=78.9%) which is purified by liquid chromatography eluting with dichloromethane. 639.41 g of 3-nitromethyl-hexanoic acid ethyl ester (B) are obtained (yield=99.4%).
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
858 mL
Type
reactant
Reaction Step One
Quantity
481.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:10])[CH:5]=[CH:6][CH2:7][CH2:8][CH3:9])[CH3:2].[N+:11]([CH3:14])([O-:13])=[O:12].N12CCCN=C1CCCCC2>>[CH2:1]([O:3][C:4](=[O:10])[CH2:5][CH:6]([CH2:14][N+:11]([O-:13])=[O:12])[CH2:7][CH2:8][CH3:9])[CH3:2]

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
C(C)OC(C=CCCC)=O
Name
Quantity
858 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
481.8 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise, under nitrogen
CUSTOM
Type
CUSTOM
Details
to react at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
is quenched with a 6M aqueous hydrogen chloride solution
CUSTOM
Type
CUSTOM
Details
to obtain pH=4
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with diethyl ether (500 ml+2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers are dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain an oil residue (672.13 g, HPLC purity=78.9%) which
CUSTOM
Type
CUSTOM
Details
is purified by liquid chromatography
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(CCC)C[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 639.41 g
YIELD: PERCENTYIELD 99.4%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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